molecular formula C9H21NO B020786 N-(3-Methoxypropyl)pentan-1-amine CAS No. 111106-31-1

N-(3-Methoxypropyl)pentan-1-amine

Cat. No.: B020786
CAS No.: 111106-31-1
M. Wt: 159.27 g/mol
InChI Key: ZAAUEOJGRAIXHU-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)pentan-1-amine: is an organic compound with the molecular formula C9H21NO. It is a member of the amine family, characterized by the presence of an amine group attached to a pentane chain with a methoxypropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)pentan-1-amine typically involves the reaction of 3-methoxypropylamine with pentan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment allows for the production of high-quality this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: N-(3-Methoxypropyl)pentan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical compounds.

Biology: In biological research, this compound is used to study the effects of amine compounds on biological systems. It is also utilized in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. Researchers explore its potential as a drug candidate for various medical conditions.

Industry: In the industrial sector, this compound is used in the production of coatings, resins, and other materials. Its unique chemical properties make it valuable in the formulation of high-performance products.

Comparison with Similar Compounds

  • N-(3-Methoxypropyl)butan-1-amine
  • N-(3-Methoxypropyl)hexan-1-amine
  • N-(3-Methoxypropyl)heptan-1-amine

Comparison: N-(3-Methoxypropyl)pentan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(3-methoxypropyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUEOJGRAIXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564244
Record name N-(3-Methoxypropyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111106-31-1
Record name N-(3-Methoxypropyl)-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111106-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxypropyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanamine, N-(3-methoxypropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

891 g (10 moles) of 3-methoxypropylamine are mixed with one liter of isopropanol at ambient temperature in a reactor. 755 g (5 moles) of n-pentyl bromide are added to the solution and then heated under reflux (about 90° C.) for 12 hours. The solvent is evaporated at a reduced pressure, the residue diluted with two liters of 2N sodium carbonate, a supernatent oil is separated and distilled at reduced pressure, the 104°-8° C./20 mmHg fraction being collected. Thus 390 g of product are obtained. Yield 73%.
Quantity
891 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
755 g
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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